4-Quinolinecarboxaldehyde, 2-phenyl-

Description

BenchChem offers high-quality 4-Quinolinecarboxaldehyde, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinolinecarboxaldehyde, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

117839-38-0 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-phenylquinoline-4-carbaldehyde |

InChI |

InChI=1S/C16H11NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-11H |

InChI Key |

WVUJVQGSMRAXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

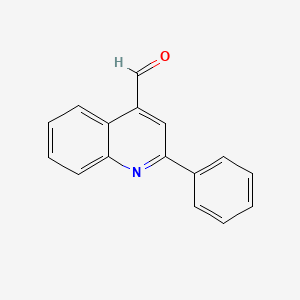

4-Quinolinecarboxaldehyde, 2-phenyl- chemical structure and properties

[1]

Synthesis, Reactivity, and Pharmacophore Utility in Drug Discovery

Executive Summary

2-Phenyl-4-quinolinecarboxaldehyde (also known as 2-phenyl-4-formylquinoline) is a critical heterocyclic intermediate in medicinal chemistry. Distinguished by its rigid quinoline scaffold and the electronic influence of the 2-phenyl substituent, this compound serves as a versatile electrophile for constructing bioactive Schiff bases, hydrazones, and metal coordination complexes. Its derivatives have demonstrated significant potential as antimicrobial agents , HDAC inhibitors (anticancer), and fluorescent sensors . This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via Selenium Dioxide oxidation, and a strategic map of its reactivity profile.

Chemical Identity & Structural Analysis

The compound features a quinoline bicyclic system substituted with a phenyl group at the C2 position and a reactive formyl group at the C4 position. The extended conjugation between the phenyl ring and the quinoline system enhances its stability and optical properties (fluorescence), while the aldehyde moiety provides a "warhead" for further functionalization.

| Property | Data |

| Chemical Name | 2-Phenyl-4-quinolinecarboxaldehyde |

| Synonyms | 2-Phenyl-4-formylquinoline; 2-Phenylquinoline-4-carbaldehyde |

| CAS Registry Number | 117839-38-0 (Research Grade); Parent Acid (132-60-5) |

| Molecular Formula | C₁₆H₁₁NO |

| Molecular Weight | 233.27 g/mol |

| Melting Point | 66–67 °C |

| Appearance | Light yellow to brownish crystalline powder |

| Solubility | Soluble in CHCl₃, DMSO, DMF, hot Ethanol; Insoluble in Water |

| Electronic Character | Electron-deficient pyridine ring (N-heterocycle); Electrophilic aldehyde carbon |

Structural Insight: The C4-aldehyde is highly reactive due to the electron-withdrawing nature of the quinoline nitrogen, which activates the carbonyl carbon towards nucleophilic attack. The 2-phenyl group acts as a lipophilic anchor, improving membrane permeability in biological assays, and provides steric bulk that can enhance selectivity in enzyme binding pockets (e.g., Histone Deacetylases).

Validated Synthesis Protocol

Methodology: Riley Oxidation of 2-Phenyl-4-methylquinoline. Rationale: Direct formylation of 2-phenylquinoline is difficult. The most reliable route is the selective oxidation of the activated methyl group at position 4 using Selenium Dioxide (SeO₂). This reaction exploits the acidity of the benzylic-like protons at C4-methyl.

Reagents & Equipment:

-

Precursor: 2-Phenyl-4-methylquinoline (10 mmol, 2.19 g)

-

Oxidant: Selenium Dioxide (SeO₂) (12 mmol, 1.33 g)

-

Solvent: 1,4-Dioxane (50 mL) and Water (2 mL) or Xylene (for higher temp)

-

Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Protocol:

-

Setup: In a 100 mL round-bottom flask, dissolve 2-phenyl-4-methylquinoline (1 eq) in 1,4-dioxane.

-

Addition: Add Selenium Dioxide (1.2 eq) and a small volume of water (critical for regenerating the active selenious acid species).

-

Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Observation: The reaction typically turns dark as red/black Selenium metal precipitates.

-

Time: 2–4 hours.

-

-

Workup:

-

Filter the hot solution through a Celite pad to remove the precipitated Selenium metal. Caution: Se residue is toxic. [2]

-

Wash the pad with hot dioxane.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expected yield is 60–75%.

Synthesis Pathway Diagram

Figure 1: Riley oxidation pathway converting the methyl precursor to the aldehyde.

Chemical Reactivity & Pharmacophore Utility

The versatility of 2-phenyl-4-quinolinecarboxaldehyde lies in its ability to form Schiff bases (imines). These derivatives are "privileged structures" in drug discovery, often serving as ligands that coordinate transition metals (Cu²⁺, Zn²⁺, Ni²⁺) to potentiate biological activity.

Key Reaction Pathways:

-

Schiff Base Condensation:

-

Reactant: Primary Amines (Ar-NH₂), Hydrazides (R-CONHNH₂), or Semicarbazides.

-

Conditions: Ethanol/Methanol, catalytic Acetic Acid, Reflux.

-

Product: Imine (-CH=N-) derivatives.

-

Application: The resulting C=N bond is essential for DNA intercalation and enzyme inhibition.

-

-

Knoevenagel Condensation:

-

Reactant: Active methylene compounds (e.g., Malononitrile).

-

Product: Vinyl nitriles (Michael acceptors).

-

Application: Anticancer agents targeting cell cycle progression.

-

-

Metal Complexation:

-

The quinoline Nitrogen (N1) and the Imine Nitrogen (from Schiff base) form a stable N,N-bidentate chelate .

-

Utility: These complexes often show 10–50x higher cytotoxicity than the free ligand due to enhanced lipophilicity and DNA cleavage capability.

-

Reactivity Network Diagram

Figure 2: Divergent synthesis map showing the transformation of the aldehyde into bioactive scaffolds.

Biological Applications & Therapeutic Potential

Antimicrobial Activity

Derivatives of 2-phenyl-4-quinolinecarboxaldehyde, particularly hydrazones, exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism typically involves:

-

Chelation: Sequestration of essential metal ions (Fe, Zn) from the bacterial environment.

-

Membrane Disruption: The lipophilic 2-phenyl group facilitates penetration through the bacterial cell wall.

Anticancer (HDAC Inhibition)

The structural similarity of the quinoline core to known HDAC inhibitors (like Panobinostat) allows these derivatives to fit into the catalytic pocket of Histone Deacetylases.

-

Mechanism: The aldehyde-derived cap group interacts with the rim of the enzyme, while the linker (imine) positions a zinc-binding group (ZBG) near the active site Zn²⁺ ion.

-

Data: Schiff base complexes have shown IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and K562 (leukemia) cell lines.

Safety & Handling

-

Selenium Dioxide (SeO₂): Highly toxic and corrosive.[2] It can cause severe burns and is fatal if inhaled or swallowed. Use a fume hood and wear nitrile gloves. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

-

Quinoline Derivatives: Generally irritants. Avoid inhalation of dust.

-

Storage: Store the aldehyde under an inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation to the carboxylic acid (2-phenyl-4-quinolinecarboxylic acid).

References

-

Synthesis via SeO₂ Oxidation: Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, 2000.[3]

-

Antibacterial Activity of 2-Phenylquinoline Derivatives: Li, X., et al. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives."[4] Molecules, 2016.[5]

-

Schiff Base Metal Complexes: Al-Amiery, A. A., et al. "Antioxidant and antimicrobial activities of novel quinoline derivatives." Applied Sciences, 2014.

-

HDAC Inhibitor Potential: Zhang, Y., et al. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry, 2022.

-

Chemical Structure & Properties Database: ChemSrc Entry for 2-Phenylquinoline-4-carbaldehyde (CAS 117839-38-0).

Sources

2-phenylquinoline-4-carboxaldehyde CAS 4363-93-3

An In-depth Technical Guide to 2-phenylquinoline-4-carboxaldehyde (CAS 4363-93-3)

Executive Summary

2-Phenylquinoline-4-carboxaldehyde is a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its rigid, planar quinoline core, substituted with a reactive aldehyde moiety and a phenyl group, makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents and functional materials. We will explore the causality behind synthetic strategies, present detailed, validated protocols, and discuss the compound's potential from a drug development perspective.

Core Concepts: Structure and Significance

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carboxaldehyde group at the 4-position provides a crucial chemical handle for diversification. This aldehyde functionality allows for a myriad of chemical transformations, enabling chemists to readily introduce new pharmacophores and modulate the electronic and steric properties of the molecule. Its precursor, 2-phenylquinoline-4-carboxylic acid, has been extensively studied as a key component in the design of novel histone deacetylase (HDAC) inhibitors for cancer therapy.[3][4][5]

Physicochemical and Spectroscopic Profile

A summary of the key properties of 2-phenylquinoline-4-carboxaldehyde is presented below.

| Property | Value | Reference |

| CAS Number | 4363-93-3 | [6] |

| Molecular Formula | C₁₆H₁₁NO | [7][8] |

| Molecular Weight | 233.26 g/mol | [8] |

| Appearance | Solid (Expected) | - |

| Melting Point | 66-67 °C | [7] |

| ¹H NMR (Predicted) | Aldehyde proton (CHO) expected near δ 10.0 ppm. Aromatic protons (quinoline, phenyl) expected between δ 7.5–9.0 ppm. | [8] |

| ¹³C NMR (Predicted) | Carbonyl carbon (CHO) expected near δ 190 ppm. | [1] |

| IR Spectroscopy (Predicted) | Strong C=O stretch characteristic of an aldehyde expected near 1700 cm⁻¹. | [8] |

| SMILES | O=CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3 | [7] |

Strategic Synthesis: From Precursors to the Target Aldehyde

The most logical and well-documented route to 2-phenylquinoline-4-carboxaldehyde begins with the synthesis of its corresponding carboxylic acid, 2-phenylquinoline-4-carboxylic acid. This intermediate is readily prepared via classic multicomponent reactions and can then be selectively reduced to the target aldehyde.

Foundational Synthesis: The Doebner Reaction

The Doebner reaction is a highly efficient, one-pot, three-component synthesis that constructs the 2-substituted quinoline-4-carboxylic acid core.[9] It involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[10][11]

Mechanism Insight: The reaction is initiated by the formation of a Schiff base (imine) from aniline and benzaldehyde. The enolate of pyruvic acid then undergoes a nucleophilic addition to this imine. The subsequent intermediate undergoes an intramolecular cyclization, followed by dehydration and an in-situ oxidation (hydrogen transfer) to yield the final aromatic quinoline product.[9] The use of an acid catalyst, such as trifluoroacetic acid, facilitates both the imine formation and the cyclization steps.[12]

Caption: The Doebner reaction workflow for synthesizing the carboxylic acid precursor.

An alternative and equally powerful method is the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound containing an α-methylene group (like acetophenone) in the presence of a strong base.[13][14]

Targeted Conversion: From Carboxylic Acid to Aldehyde

With the carboxylic acid in hand, the final step is a controlled reduction of the carboxylic acid to the aldehyde. Direct reduction is challenging; therefore, a two-step sequence via an activated intermediate like an acid chloride is the preferred and most reliable strategy.

Causality of Method: The conversion to an acid chloride (using reagents like thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This enhanced reactivity allows for the use of mild, sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). These reagents can reduce the acid chloride to the aldehyde but are generally unreactive towards the aldehyde product, preventing over-reduction to the primary alcohol. This selectivity is the cornerstone of the experimental design.

Caption: Overall synthetic workflow from starting materials to the target aldehyde.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-phenylquinoline-4-carboxaldehyde stems from the reactivity of its aldehyde group, providing a gateway to a vast chemical space.

Key Transformations:

-

Oxidation: Can be readily oxidized back to the parent 2-phenylquinoline-4-carboxylic acid using standard oxidants (e.g., PCC, KMnO₄).

-

Reduction: Can be reduced to the corresponding alcohol, (2-phenylquinolin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields substituted amines, a crucial transformation for building libraries of drug candidates.

-

Condensation Reactions: Serves as an electrophile in reactions like the Wittig reaction (to form alkenes), Knoevenagel condensation (with active methylene compounds), and Schiff base formation.

Caption: Key chemical transformations of the aldehyde functional group.

Applications:

-

Medicinal Chemistry: The primary application is as a versatile intermediate. The 2-phenylquinoline core is a known pharmacophore, and the aldehyde allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have shown potential as antibacterial agents and selective HDAC inhibitors for oncology.[3][12] The ability to easily form amides, amines, and other functional groups from the aldehyde is critical for optimizing ligand-protein interactions.

-

Materials Science: The extended π-conjugated system of the quinoline ring makes it a candidate for the synthesis of fluorescent dyes and molecular sensors.[15] The aldehyde can be used to anchor the chromophore to other molecules or polymer backbones.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, with clear endpoints and validation checks.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Doebner Reaction)

This protocol is adapted from established literature procedures.[9][16]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (20 mmol), benzaldehyde (20 mmol), and 30 mL of absolute ethanol.

-

Initial Condensation: Stir the mixture and heat to reflux for 1 hour. The initial reaction forms the Schiff base intermediate.

-

Doebner Condensation: Cool the mixture slightly and add pyruvic acid (30 mmol) followed by a catalytic amount of trifluoroacetic acid (0.1 mL).

-

Reaction: Heat the reaction mixture back to reflux (approx. 80°C) and maintain for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, cool the mixture to room temperature and then pour it slowly into 60 mL of ice water with vigorous stirring. A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration. To purify, suspend the solid in an aqueous potassium carbonate (K₂CO₃) solution to dissolve the acidic product. Filter to remove any non-acidic impurities.

-

Final Product Precipitation: Acidify the filtrate with a suitable acid (e.g., HCl or acetic acid) until the pH is acidic, causing the purified 2-phenylquinoline-4-carboxylic acid to precipitate.

-

Drying: Collect the white to light-yellow solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-phenylquinoline-4-carboxaldehyde (Proposed)

Disclaimer: This is a representative protocol based on standard transformations and should be optimized.

Step A: Synthesis of 2-Phenylquinoline-4-carbonyl Chloride

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 2-phenylquinoline-4-carboxylic acid (10 mmol) in 20 mL of dry dichloromethane (DCM).

-

Activation: Add oxalyl chloride (12 mmol) dropwise, followed by a catalytic amount (1-2 drops) of dry dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, evidenced by the cessation of gas evolution and the formation of a clear solution.

-

Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.

Step B: Reduction to 2-phenylquinoline-4-carboxaldehyde

-

Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium tri-tert-butoxyaluminum hydride (11 mmol) in 30 mL of dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Dissolve the crude 2-phenylquinoline-4-carbonyl chloride from Step A in 15 mL of dry THF and add it dropwise to the cold hydride solution over 30 minutes.

-

Reaction: Stir the reaction at -78 °C for 2-3 hours. Monitor progress by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C. Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-phenylquinoline-4-carboxaldehyde.

Safety and Handling

Professionals handling 2-phenylquinoline-4-carboxaldehyde or its precursors should consult the full Safety Data Sheet (SDS).

-

Hazards: The compound and its intermediates may cause skin, eye, and respiratory irritation.[17][18] Avoid breathing dust, fumes, or vapors.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid formation of dust and aerosols.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]

Conclusion

2-Phenylquinoline-4-carboxaldehyde is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its synthesis, while requiring a multi-step approach, is logical and relies on well-established, high-yielding reactions. The true value of this compound lies in the versatility of its aldehyde handle, which opens the door to a vast array of derivatives. For researchers aiming to explore the rich pharmacology of the quinoline scaffold, mastering the synthesis and reactivity of this key intermediate is a critical and rewarding endeavor.

References

- Benchchem. (n.d.). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.

- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

- Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.

- Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

- Chemical Synthesis Database. (2025). 2-phenyl-4-quinolinecarbaldehyde.

- Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

- Ye, W., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.

- ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- J&K Scientific. (2025). JP-7996 - Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Quinolinecarboxaldehyde.

- Wikipedia. (n.d.). Pfitzinger reaction.

- PubMed. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- Chemsrc. (2025). 2-phenylquinoline-4-carbaldehyde | CAS#:117839-38-0.

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.

- Chem-Impex. (n.d.). 2-Phenylquinoline-4-carboxylic acid.

- Ye, W., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3).

- Echemi. (n.d.). 2-phenyl-quinoline-4-carboxylic acid methyl ester - Safety Data Sheet.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Molekul, 18(1), 58-66.

- Thermo Fisher Scientific. (2026). 2-Phenylquinoline-4-carboxylic acid SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Phenylquinoline-4-carboxylate.

- Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.

- SDS Manager Inc. (2020). 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID SDS.

- Vulcanchem. (n.d.). 4-Phenylquinoline-2-carbaldehyde.

- Semantic Scholar. (n.d.). Doebner-von Miller reaction.

- PubChemLite. (n.d.). 2-phenylquinoline-4-carboxamide (C16H12N2O).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-phenylquinoline-4-carbaldehyde | CAS#:117839-38-0 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-Phenylquinoline-2-carbaldehyde (33273-99-3) for sale [vulcanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 11. iipseries.org [iipseries.org]

- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

- 17. echemi.com [echemi.com]

- 18. 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID SDS - Download & Subscribe for Updates [sdsmanager.com]

- 19. combi-blocks.com [combi-blocks.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

molecular weight and formula of 2-phenyl-4-formylquinoline

An In-depth Technical Guide to 2-Phenyl-4-formylquinoline: Synthesis, Characterization, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this important class of compounds, 2-phenyl-4-formylquinoline (also known as 2-phenyl-4-quinolinecarbaldehyde) serves as a pivotal synthetic intermediate. The presence of a reactive aldehyde group at the 4-position, combined with the stable 2-phenylquinoline core, makes it a versatile building block for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications in drug discovery and materials science.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-phenyl-4-formylquinoline are summarized below. While experimental spectroscopic data is not widely published, the expected characteristics are derived from the analysis of its structure and comparison with closely related analogues.[2][3][4]

Table 1: Physicochemical Properties of 2-Phenyl-4-formylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO | [5] |

| Molecular Weight | 233.27 g/mol | [5] |

| Appearance | Expected to be a solid | - |

| Melting Point | 66-67 °C | [5] |

| SMILES | O=Cc1cc(nc2ccccc12)c3ccccc3 | [5] |

| InChIKey | WVUJVQGSMRAXJG-UHFFFAOYSA-N | [5] |

Table 2: Predicted Spectroscopic Data for 2-Phenyl-4-formylquinoline

| Technique | Expected Features |

| ¹H NMR | ~10.1 ppm (s, 1H, -CHO), ~8.5-7.5 ppm (m, 10H, Ar-H) |

| ¹³C NMR | ~193 ppm (C=O), ~158-120 ppm (Ar-C) |

| IR (cm⁻¹) | ~1705-1690 (C=O stretch, aldehyde), ~1600-1500 (C=N, C=C stretch), ~3060 (Ar C-H stretch) |

| Mass Spec (EI) | m/z 233 [M]⁺, 232 [M-H]⁺, 204 [M-CHO]⁺ |

Synthesis of 2-Phenyl-4-formylquinoline

The synthesis of 2-phenyl-4-formylquinoline is most strategically approached via the preparation and subsequent functional group transformation of its corresponding carboxylic acid, 2-phenyl-4-quinolinecarboxylic acid (also known as Cinchophen). This multi-step pathway leverages the robust and well-established Doebner reaction for the initial quinoline ring formation.[6]

Workflow for Synthesis

Caption: Synthetic workflow for 2-phenyl-4-formylquinoline.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-quinolinecarboxylic Acid via Doebner Reaction [7]

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add aniline (0.1 mol), benzaldehyde (0.1 mol), and pyruvic acid (0.1 mol).

-

Solvent & Reflux: Add ethanol (100 mL) as the solvent. Heat the mixture to reflux with constant stirring.

-

Reaction Time: Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-phenyl-4-quinolinecarboxylic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Step 2: Reduction of the Carboxylic Acid to (2-Phenylquinolin-4-yl)methanol

Trustworthiness Note: This reaction is highly exothermic and involves a pyrophoric reagent (LiAlH₄). It must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent by trained personnel.

-

Reagents & Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Addition of Acid: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-phenyl-4-quinolinecarboxylic acid (1 eq.) in anhydrous THF via a dropping funnel over 1 hour. Control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.

-

Workup & Isolation: Stir the mixture vigorously for 1 hour until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure (2-phenylquinolin-4-yl)methanol.

Step 3: Oxidation of the Alcohol to 2-Phenyl-4-formylquinoline

Expertise Note: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. It is a suspected carcinogen and should be handled with appropriate safety precautions.

-

Reagents & Setup: In a 250 mL flask, dissolve (2-phenylquinolin-4-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM, 100 mL).

-

Oxidation: Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion. The mixture will turn into a dark brown slurry.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium residues. Wash the silica plug thoroughly with additional diethyl ether.

-

Isolation & Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-phenyl-4-formylquinoline.

Reactivity and Applications in Drug Development

The synthetic value of 2-phenyl-4-formylquinoline lies in the high reactivity of its aldehyde functional group, which can be readily transformed into a wide array of other functionalities. This versatility makes it a key precursor for constructing libraries of quinoline derivatives for biological screening.

Key Chemical Transformations

The formyl group is an electrophilic center that readily undergoes nucleophilic attack, enabling diverse derivatization strategies.

Caption: Key reactions of the 4-formyl group.

Application as a Precursor for HDAC Inhibitors

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their inhibition has emerged as a powerful strategy in cancer therapy. Research has shown that derivatives of 2-phenylquinoline-4-carboxylic acid are potent HDAC inhibitors.[8][9] The synthesis of these inhibitors often starts from precursors like 2-phenyl-4-formylquinoline. The aldehyde can be oxidized to the corresponding carboxylic acid, which is then coupled with various zinc-binding groups (ZBGs) and linker units to generate candidate drug molecules. The 2-phenylquinoline core acts as a "cap" group, interacting with the surface of the enzyme active site.

Application in Antibacterial Agents

The quinoline ring is a well-known pharmacophore in antibacterial agents (e.g., fluoroquinolones). The structural modification of the 2-phenyl-quinoline-4-carboxylic acid scaffold has been explored to develop new antibacterial compounds.[6] The synthesis of these derivatives relies on the functionalization at the 4-position, for which 2-phenyl-4-formylquinoline is an ideal starting point. For instance, the aldehyde can be converted into amides, esters, and other functional groups to modulate the compound's pharmacokinetic properties and target affinity.[7]

Conclusion

2-Phenyl-4-formylquinoline is a high-value chemical intermediate whose utility is rooted in the combination of a stable, biologically relevant quinoline core and a versatile aldehyde functional group. The synthetic route, though multi-stepped, relies on classical, well-understood organic reactions, making the compound accessible for research purposes. Its central role as a precursor to potent bioactive molecules, including HDAC inhibitors and antibacterial agents, ensures its continued importance for scientists in medicinal chemistry and drug development.

References

-

Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available at: [Link]

-

Zhang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

-

Chemical Synthesis Database. (2025). 2-phenyl-4-quinolinecarbaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

- Supporting Information for publications. (n.d.). Analytical data for 2-phenylquinolin-4(1H)-one and related compounds.

-

Elhadi, S. A. (2004). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. INIS-IAEA. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

-

Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

-

Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

NIST. (n.d.). Quinoline, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Ramirez-Gomez, X., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8415. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2024). A Review on Synthesis and Pharmacological Activity of Quinoline. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-Phenylquinoline-4-carboxaldehyde

Part 1: Executive Summary & Chemical Profile

The Solubility Paradox

2-Phenylquinoline-4-carboxaldehyde (CAS: 117839-38-0) is a critical intermediate in the synthesis of bioactive quinoline scaffolds, particularly for antimalarial and anticancer applications. Despite its utility, specific quantitative solubility data (e.g.,

This guide addresses that gap. By synthesizing structural analysis with empirical solvent behaviors of the 2-phenylquinoline pharmacophore, we provide a high-confidence solubility profile. We further equip you with a standardized, self-validating protocol to determine exact saturation limits for your specific lot.

Structural Determinants of Solubility

To predict solvent interaction, we must analyze the molecule's physicochemical properties:

-

Lipophilicity (LogP ~4.3): The 2-phenylquinoline core is highly aromatic and planar, driving strong

- -

Functional Group (Aldehyde): The C-4 aldehyde provides a dipole moment and acts as a weak hydrogen bond acceptor, but lacks hydrogen bond donor capability. This makes the compound significantly more soluble in aprotic polar solvents (DCM, DMSO) than in protic solvents (Water, Methanol) compared to its carboxylic acid counterparts.

| Property | Value (Estimated) | Impact on Solubility |

| Molecular Weight | 233.26 g/mol | Moderate; favors dissolution in small-molecule solvents. |

| LogP | ~4.3 | High Lipophilicity. Insoluble in water; soluble in organic non-polar/polar aprotic solvents. |

| H-Bond Donors | 0 | Poor solubility in water; no self-association via H-bonds. |

| H-Bond Acceptors | 2 (N, O) | Good solubility in acidic organic mixtures or H-bond donating solvents (e.g., Chloroform). |

Part 2: Solvent Selection & Solubility Profile

The following data categorizes solvents based on their interaction efficiency with 2-phenylquinoline-4-carboxaldehyde.

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Super-Solvents | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock solutions for biological assays; chemical library storage. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Standard reaction solvent; NMR analysis; Liquid-liquid extraction. |

| Polar Aprotic | Ethyl Acetate, THF, Acetone | Moderate (5–20 mg/mL) | Chromatography eluents; recrystallization (often with hexane). |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Low at RT; High at reflux. Ideal for recrystallization. |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvents for precipitation; washing filter cakes. |

| Aqueous | Water, PBS Buffer | Insoluble | Biological media (requires co-solvent or formulation). |

Critical Stability Warning

⚠️ CAUTION: Aldehyde Reactivity

Protic Solvents: Avoid prolonged storage in primary alcohols (Methanol/Ethanol). The aldehyde group can slowly form hemiacetals or acetals, especially under acidic catalysis.

Oxidation: In solution, the aldehyde is susceptible to aerobic oxidation to 2-phenylquinoline-4-carboxylic acid. Always degas solvents for long-term storage and keep under inert atmosphere (Ar/N₂).

Part 3: Decision Logic & Visualization

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended experimental application.

Figure 1: Solvent Selection Decision Tree for 2-phenylquinoline-4-carboxaldehyde applications.

Part 4: Experimental Protocols

Since specific batch data varies, use this self-validating protocol to determine the precise solubility limit (

Protocol 1: Gravimetric Determination of Saturation Solubility ( )

Objective: Accurately measure solubility in a target solvent (e.g., Ethanol) at 25°C.

Materials:

-

2-phenylquinoline-4-carboxaldehyde (Solid)

-

Target Solvent (Anhydrous)

-

0.45 µm PTFE Syringe Filter

-

Analytical Balance (0.01 mg precision)

-

Scintillation Vials (20 mL)

Workflow:

-

Supersaturation: Add excess solid (~50 mg) to 1.0 mL of solvent in a vial. The solution must remain cloudy (indicating undissolved solid).

-

Equilibration: Vortex for 2 minutes, then shake/stir at 25°C for 24 hours.

-

Why? This ensures thermodynamic equilibrium is reached, preventing kinetic artifacts.

-

-

Filtration: Draw the supernatant into a syringe and push through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or N₂ stream) until a constant mass is achieved.

-

Measurement: Weigh the vial with the dry residue (

). -

Calculation:

Protocol 2: Preparation of Biological Stock Solution (10 mM)

Objective: Create a precipitation-free stock for cellular assays.

-

Calculate Mass: For 1 mL of 10 mM stock:

-

Dissolution: Weigh ~2.3–2.5 mg of compound into a sterile microcentrifuge tube. Record exact mass.

-

Volume Adjustment: Add DMSO (molecular biology grade) to achieve exactly 10 mM.

-

Sonicate: Sonicate in a water bath for 30–60 seconds to ensure complete dissolution.

-

QC Check: Visually inspect for particulates. If clear, aliquot and store at -20°C.

Part 5: References

-

Muscia, G. C., et al. (2011). "Ultrasonic-assisted synthesis of 2-phenylquinoline-4-carboxylic acid derivatives." Ultrasonics Sonochemistry, 18(1), 233-238.

-

Thermo Scientific Chemicals. (2023).[1] "2-Phenylquinoline-4-carboxylic acid Product Specification." Fisher Scientific.[1][2]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11794168, 2-Phenylquinoline-4-carboxamide derivatives." PubChem.

-

Bhat, H. R., et al. (2014). "Synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as potential antimalarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-8.

Sources

An In-depth Technical Guide to 2-Phenylquinoline-4-carboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenylquinoline-4-carboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic pathway, and delves into its significant role as a precursor to a diverse range of biologically active molecules. The information presented herein is intended to empower researchers in their pursuit of novel therapeutics.

Core Compound Characteristics

2-Phenylquinoline-4-carboxaldehyde is a solid organic compound that presents as a white to light yellow crystalline powder. Its core structure features a quinoline ring system substituted with a phenyl group at the 2-position and a carboxaldehyde group at the 4-position. This unique arrangement of aromatic and reactive functionalities makes it a versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| Melting Point | 66-67 °C | [1] |

| Molecular Formula | C₁₆H₁₁NO | [1] |

| Molecular Weight | 233.27 g/mol | |

| Physical Appearance | White to light yellow crystalline powder | [2][3] |

| Solubility | Soluble in common organic solvents like chloroform, diethyl ether, and alcohols. Insoluble in water. |

Strategic Synthesis of 2-Phenylquinoline-4-carboxaldehyde

The synthesis of 2-phenylquinoline-4-carboxaldehyde is most effectively achieved through a two-stage process, beginning with the well-established Doebner reaction to construct the quinoline core, followed by functional group manipulation to yield the target aldehyde. This approach is advantageous due to the ready availability of starting materials and the reliability of the involved chemical transformations.

Stage 1: Synthesis of the Precursor, 2-Phenylquinoline-4-carboxylic Acid

The initial step involves the synthesis of 2-phenylquinoline-4-carboxylic acid, a crucial intermediate. The Doebner reaction, a one-pot, three-component condensation, is the classical and efficient method for this transformation.[4]

Reaction Principle: The Doebner reaction proceeds through the initial formation of an imine (Schiff base) from the reaction of aniline and benzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline derivative, which is then oxidized in situ to the aromatic 2-phenylquinoline-4-carboxylic acid.[4]

Caption: Generalized workflow of the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Experimental Protocol: Iron(III) Triflate Catalyzed Doebner Reaction [4]

-

Reagents and Equipment:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Iron(III) trifluoromethanesulfonate [Fe(OTf)₃]

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

-

Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

-

Filter the crude product and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol.

-

Stage 2: Conversion of the Carboxylic Acid to the Aldehyde

A common and effective method for the conversion of a carboxylic acid to an aldehyde involves a two-step sequence: reduction of the carboxylic acid to the corresponding primary alcohol, followed by a selective oxidation to the aldehyde.

Caption: Two-step synthetic pathway from 2-phenylquinoline-4-carboxylic acid to 2-phenylquinoline-4-carboxaldehyde.

Experimental Protocol (General Procedure):

-

Reduction to (2-Phenylquinolin-4-yl)methanol:

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-phenylquinoline-4-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride in THF to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

-

-

Oxidation to 2-Phenylquinoline-4-carboxaldehyde:

-

Caution: Pyridinium chlorochromate (PCC) and Dess-Martin periodinane are toxic and should be handled in a well-ventilated fume hood.

-

Dissolve the purified (2-phenylquinolin-4-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion.

-

Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

The structure of 2-phenylquinoline-4-carboxaldehyde can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of δ 7.5–9.0 ppm. A key diagnostic signal will be the aldehyde proton, which is expected to resonate as a singlet significantly downfield, around δ 10.0 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately δ 115-160 ppm). The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing around δ 190-200 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹, characteristic of the C=O stretching vibration of the aldehyde. Additional peaks corresponding to C=N stretching (around 1550–1600 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹) would also be present.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylquinoline-4-carboxaldehyde scaffold is of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of a wide array of bioactive molecules. The parent structure, 2-phenylquinoline-4-carboxylic acid, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potent anticancer agents. For instance, they have been utilized as the "cap" group in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of cancer therapeutics.[6][7][8] The aldehyde functionality of 2-phenylquinoline-4-carboxaldehyde provides a convenient handle for the elaboration of these complex molecules.

-

Antimicrobial and Antibacterial Properties: The quinoline ring is a well-known pharmacophore in antimicrobial drug discovery. Numerous derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity against a range of pathogens.[9][10][11] 2-Phenylquinoline-4-carboxaldehyde serves as a crucial starting material for the synthesis of these derivatives through reactions such as reductive amination and the formation of various heterocyclic adducts.

-

Anti-inflammatory and Antiviral Potential: The broader class of quinoline-4-carboxylic acids has been associated with anti-inflammatory and antiviral activities.[12] This suggests that novel derivatives synthesized from 2-phenylquinoline-4-carboxaldehyde could also hold promise in these therapeutic areas.

Caption: The role of 2-phenylquinoline-4-carboxaldehyde as a key intermediate in the synthesis of various bioactive compounds.

Safety and Handling

As a laboratory chemical, 2-phenylquinoline-4-carboxaldehyde should be handled with appropriate care. While specific safety data for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed. Based on the safety data for the closely related 2-phenylquinoline-4-carboxylic acid, the following recommendations are prudent:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Phenylquinoline-4-carboxaldehyde is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the aldehyde functional group, allows for the creation of diverse libraries of compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

-

2-phenyl-4-quinolinecarbaldehyde. Chemical Synthesis Database. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

- Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). PMC. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC. Available at: [Link]

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.

- Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (2025).

- Technical Support Center: NMR Analysis of 2-Phenylquinoline Deriv

- 2-Phenyl-quinoline-4-carboxylic acid amide(29197-45-3)IR1. ChemicalBook.

-

2-Phenylquinoline-4-carboxylate. PubChem. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Phenylquinoline-4-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 3. A18734.22 [thermofisher.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Phenylquinoline-2-carbaldehyde (33273-99-3) for sale [vulcanchem.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Phenylquinoline-4-carboxaldehyde

Abstract

The 2-phenylquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds. Specifically, 2-phenylquinoline-4-carboxaldehyde serves as a pivotal intermediate for the synthesis of novel therapeutics, including potential anticancer and antimalarial agents.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable aldehyde. We will dissect the strategic approaches, from the classic Doebner and Friedländer reactions for assembling the quinoline core to the subsequent functional group transformations required to install the aldehyde moiety. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, field-tested protocols but also the causal logic behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a structural motif of immense importance. Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] The introduction of a phenyl group at the 2-position and an aldehyde at the 4-position creates a versatile chemical entity, 2-phenylquinoline-4-carboxaldehyde. The aldehyde group is a synthetic linchpin, readily participating in a wide range of chemical transformations such as reductive aminations, Wittig reactions, and oxidations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide details the most reliable and scientifically vetted methodologies for the synthesis of 2-phenylquinoline-4-carboxaldehyde, focusing on multi-step pathways that offer high yields and strategic flexibility.

Strategic Synthesis Pathways

The synthesis of 2-phenylquinoline-4-carboxaldehyde is most effectively approached through indirect routes, typically involving the creation of a stable precursor which is then converted to the target aldehyde. We will explore two primary strategies, each beginning with a different, well-established named reaction to construct the core quinoline heterocycle.

Figure 1: High-level overview of the two primary synthetic routes.

Route A: The Doebner Reaction and Subsequent Reduction

This is arguably the most common and reliable route. It involves a powerful one-pot, three-component reaction to build the 2-phenylquinoline-4-carboxylic acid precursor, which is then reduced to the aldehyde.

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a classic method for preparing 2-substituted quinoline-4-carboxylic acids by condensing an aniline, an aldehyde, and pyruvic acid.[1][5] Modern iterations often employ acid catalysts to enhance reaction rates and yields.[1][2]

Mechanism Insight: The reaction is believed to initiate with the formation of a Schiff base (imine) from aniline and benzaldehyde. Concurrently, pyruvic acid's enol form engages in a Michael-type addition to the imine. The resulting adduct undergoes an intramolecular electrophilic cyclization onto the aniline ring. The final step is an in-situ oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[1][6] Lewis acids like Iron(III) trifluoromethanesulfonate catalyze the reaction by activating the imine for nucleophilic attack.[2]

Figure 2: Simplified mechanism of the Doebner Reaction.

Experimental Protocol (Iron-Catalyzed Doebner Reaction): [1][2]

-

Materials & Reagents:

-

Aniline (1.1 mmol, 102 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Pyruvic acid (1.0 mmol, 88 mg)

-

Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%, 76 mg)

-

Ethanol (5 mL)

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Deionized water

-

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline, benzaldehyde, pyruvic acid, and ethanol.

-

Stir the mixture to achieve a homogenous solution. Add the catalyst, Fe(OTf)₃, to the mixture.

-

Heat the reaction mixture to 80°C and maintain a steady reflux for 3 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of hexane:ethyl acetate 7:3).

-

Upon completion, allow the flask to cool to room temperature. The crude product will typically precipitate from the solution.

-

Pour the mixture into 60 mL of ice water with vigorous stirring to fully precipitate the product.

-

Collect the solid by vacuum filtration.

-

Purification: To separate the acidic product from non-acidic impurities, dissolve the crude solid in an aqueous K₂CO₃ solution. Filter this solution to remove any insoluble material.

-

Re-precipitate the purified product by acidifying the filtrate with a suitable acid (e.g., 1M HCl) until the solution is acidic.

-

Collect the purified 2-phenylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

-

| Catalyst | Solvent | Temperature | Time (h) | Yield | Reference |

| Fe(OTf)₃ (15 mol%) | Ethanol | 80°C | 3 | Good | [2] |

| Trifluoroacetic acid | Ethanol | Reflux | 3-12 | Good | [1][7] |

| None | Ethanol | Reflux | 3 | Moderate | [8] |

Step 2: Reduction of Carboxylic Acid to Aldehyde

The conversion of the stable carboxylic acid to the more reactive aldehyde is a delicate but standard transformation. A direct reduction is challenging as most hydrides will reduce the acid all the way to the alcohol. Therefore, a two-step procedure via an activated intermediate like an acid chloride is preferred.

Mechanism Insight: The carboxylic acid is first converted to a highly reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be selectively reduced to the aldehyde using a poisoned catalyst (Rosenmund reduction) or a mild hydride source at low temperatures.

Experimental Protocol (via Acid Chloride):

-

Materials & Reagents:

-

2-Phenylquinoline-4-carboxylic acid (1.0 mmol)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A suitable reducing agent (e.g., for Rosenmund reduction: H₂, Pd/BaSO₄, quinoline-sulfur poison)

-

Triethylamine (for non-Rosenmund reductions)

-

-

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 2-phenylquinoline-4-carboxylic acid (1.0 mmol) in anhydrous DCM.[8] Add oxalyl chloride (1.5 mmol) dropwise at 0°C, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 2-phenylquinoline-4-carbonyl chloride.

-

Reduction to Aldehyde (Rosenmund Reduction): Dissolve the crude acid chloride in anhydrous toluene. Add the palladium on barium sulfate catalyst (Pd/BaSO₄, 5-10 mol%) and a catalyst poison (e.g., quinoline-sulfur). Bubble hydrogen gas through the solution at room temperature until TLC indicates the consumption of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with toluene. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude aldehyde by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline-4-carboxaldehyde.

-

Route B: The Friedländer Synthesis and Subsequent Reduction

An alternative and highly effective strategy is the Friedländer synthesis, which constructs the quinoline ring from different starting materials.[9] This route can be advantageous if the precursors are more readily available.

Step 1: Synthesis of Ethyl 2-Phenylquinoline-4-carboxylate via Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] To obtain the desired substitution pattern, 2-aminobenzophenone is reacted with ethyl acetoacetate.

Mechanism Insight: The reaction can proceed via two pathways depending on the conditions.[9] Under acidic catalysis, the reaction likely begins with the formation of a Schiff base between the 2-aminobenzophenone and the enol of ethyl acetoacetate. This is followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline ring.[10] Under basic conditions, an initial aldol condensation is favored, followed by cyclization and dehydration.[12]

Figure 3: Simplified mechanism of the acid-catalyzed Friedländer Synthesis.

Experimental Protocol (Acid-Catalyzed Friedländer Synthesis): [10]

-

Materials & Reagents:

-

2-Aminobenzophenone (1 mmol, 197.2 mg)

-

Ethyl acetoacetate (1.2 mmol, 156.2 mg)

-

Concentrated Hydrochloric acid (HCl, 2-3 drops)

-

Ethanol (10 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.

-

Add ethyl acetoacetate to the solution, followed by 2-3 drops of concentrated HCl.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield pure ethyl 2-phenylquinoline-4-carboxylate.[10]

-

Step 2: Reduction of Ester to Aldehyde

The selective reduction of an ester to an aldehyde can be efficiently achieved at low temperatures using a sterically hindered and reactive aluminum hydride reagent.

Mechanism Insight: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures (e.g., -78°C), it coordinates to the ester carbonyl, and a single hydride transfer occurs to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous work-up, preventing over-reduction to the primary alcohol.

Experimental Protocol (DIBAL-H Reduction):

-

Materials & Reagents:

-

Ethyl 2-phenylquinoline-4-carboxylate (1.0 mmol)

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 mmol)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, dissolve the ester in anhydrous toluene.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add the DIBAL-H solution dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70°C.

-

Stir the reaction at -78°C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously for several hours (or overnight) until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenylquinoline-4-carboxaldehyde.

-

Alternative Synthetic Approaches

While the two routes detailed above are robust, other classic quinoline syntheses can be adapted.

-

Combes Synthesis to 2-Phenyl-4-methylquinoline: The acid-catalyzed condensation of aniline with benzoylacetone (a β-diketone) yields 2-phenyl-4-methylquinoline.[13][14][15] The methyl group can then be oxidized to the target aldehyde, often using selenium dioxide (SeO₂), although this reagent is toxic and requires careful handling.

-

Pfitzinger Reaction: This reaction condenses isatin with a carbonyl compound (in this case, acetophenone) in the presence of a strong base to yield 2-phenylquinoline-4-carboxylic acid, providing an alternative to the Doebner reaction for the Route A precursor.[16][17][18]

Characterization of 2-Phenylquinoline-4-carboxaldehyde

Proper characterization is crucial to confirm the identity and purity of the final product.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO | |

| Molecular Weight | 233.27 g/mol | |

| Appearance | Solid | |

| Melting Point | 66-67 °C | |

| ¹H NMR | Spectral data will show characteristic peaks for the aromatic quinoline and phenyl protons, as well as a distinct singlet for the aldehyde proton (CHO) typically downfield around 10 ppm. | [19][20] |

| ¹³C NMR | The spectrum will display signals for all 16 carbons, with the aldehyde carbonyl carbon appearing significantly downfield (typically >190 ppm). DEPT experiments can confirm the assignments. | [21][22] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺. | [21][23] |

Conclusion

The synthesis of 2-phenylquinoline-4-carboxaldehyde is a multi-step process that relies on foundational named reactions in heterocyclic chemistry. The Doebner reaction and the Friedländer synthesis provide reliable and versatile entry points to key precursors—the corresponding carboxylic acid and ester, respectively. The choice between these routes may depend on the availability and cost of the starting materials. Subsequent functional group transformations, namely the reduction of the acid or ester to the aldehyde, require careful control of reaction conditions to avoid over-reduction and ensure high yields. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and beyond.

References

-

Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

-

Friedländer synthesis - Wikipedia. (2023, December 2). Retrieved February 17, 2026, from [Link]

-

Doebner reaction - Wikipedia. (2023, March 21). Retrieved February 17, 2026, from [Link]

-

(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. (n.d.). Retrieved February 17, 2026, from [Link]

-

Friedlander quinoline synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

-

Doebner Reaction. (n.d.). Retrieved February 17, 2026, from [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (2016, March 10). Retrieved February 17, 2026, from [Link]

-

One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction - Scientific.net. (2021, September 13). Retrieved February 17, 2026, from [Link]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved February 17, 2026, from [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Retrieved February 17, 2026, from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Combes quinoline synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

-

Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF - ResearchGate. (2025, August 9). Retrieved February 17, 2026, from [Link]

-

Pfitzinger reaction - Wikipedia. (2023, March 21). Retrieved February 17, 2026, from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). Retrieved February 17, 2026, from [Link]

-

Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. (2021, January 1). Retrieved February 17, 2026, from [Link]

-

Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

-

Combes Quinoline Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid - Digital Commons @PVAMU - Prairie View A&M University. (2022, March 14). Retrieved February 17, 2026, from [Link]

-

Combes quinoline synthesis - Wikipedia. (2023, December 2). Retrieved February 17, 2026, from [Link]

-

Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved February 17, 2026, from [Link]

-

The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). Retrieved February 17, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 17, 2026, from [Link]

-

13C DEPT NMR 1D Spectrum - Utah Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

-

Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. (n.d.). Retrieved February 17, 2026, from [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]